3-(Piperidin-1-yl)pyridin-4-amine
Overview
Description
“3-(Piperidin-1-yl)pyridin-4-amine” is a compound that belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the IUPAC name 3- (1-piperidinyl)-4-pyridinamine . The InChI code for this compound is 1S/C10H15N3/c11-9-4-5-12-8-10 (9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2, (H2,11,12) .Chemical Reactions Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical and Chemical Properties Analysis
The CAS Number of “this compound” is 144864-26-6 . It has a molecular weight of 177.25 . It is a powder in physical form .Scientific Research Applications
Synthesis Methods
3-(Piperidin-1-yl)pyridin-4-amine is relevant in medicinal chemistry due to its rigid diamine structure. A novel method for its synthesis involves catalytic hydrogenation of pyrrolylpyridine, which can be prepared from 3-aminopyridine (Smaliy et al., 2011).
Piperidine Formation and Functionalization
Selective piperidine synthesis using iodine-catalyzed Csp3–H amination under visible light is an important process. This method alters the usual preference for pyrrolidine synthesis, favoring piperidine formation (Zhang & Muñiz, 2017). Additionally, cyclic amines like piperidine undergo condensations with aldehydes to form pyridine derivatives, a pathway valuable for amine C-H functionalization (Ma et al., 2016).
Chemical Interactions and Reactions
1-Amino-4-(5-aryloxazol-2-yl)-1,3-butadienes synthesis involves reactions with piperidine leading to the opening of the pyridine ring (Maiboroda et al., 1998). The formation of covalent adducts from pyridinium salts and piperidine, which are stable in solid state and apolar solvents, also highlights important chemical properties (Moracci et al., 1980).
Medicinal Chemistry
This compound plays a role in the development of CGRP receptor antagonists. Two syntheses of a privileged substructure in CGRP receptor antagonists are described, highlighting its importance in medicinal chemistry (Leahy et al., 2012).
Basicity and Aromaticity
The basicity of heterocyclic amines like piperidine and its aromatic analog, pyridine, is significant. Piperidine's basicity is comparable to a strongly basic aliphatic amine, while pyridine behaves as a nucleophile and undergoes electrophilic and nucleophilic substitutions (Ginsburg, 1967).
Mechanism of Action
While the exact mechanism of action of “3-(Piperidin-1-yl)pyridin-4-amine” is not clear, it is known that piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Safety and Hazards
The safety information for “3-(Piperidin-1-yl)pyridin-4-amine” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
3-piperidin-1-ylpyridin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-9-4-5-12-8-10(9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWUVVNRSKZZNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CN=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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